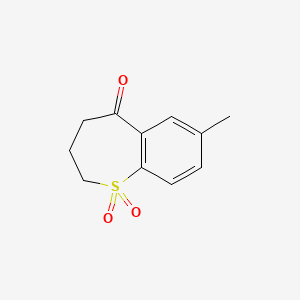

7-methyl-3,4-dihydro-1-benzothiepin-5(2H)-one 1,1-dioxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-methyl-3,4-dihydro-1-benzothiepin-5(2H)-one 1,1-dioxide is an organic compound belonging to the class of benzothiepins This compound is characterized by a benzene ring fused to a thiepin ring, which is a seven-membered ring containing sulfur The presence of the 1,1-dioxide group indicates that the sulfur atom is bonded to two oxygen atoms, forming a sulfone group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-3,4-dihydro-1-benzothiepin-5(2H)-one 1,1-dioxide typically involves the following steps:

Formation of the Benzothiepin Ring: The benzothiepin ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-mercaptobenzaldehyde derivative. The cyclization is often facilitated by the use of a base, such as sodium hydroxide, under reflux conditions.

Introduction of the Methyl Group: The methyl group at the 7-position can be introduced through an alkylation reaction using a methylating agent, such as methyl iodide, in the presence of a base, such as potassium carbonate.

Oxidation to Form the Sulfone Group: The final step involves the oxidation of the sulfur atom to form the sulfone group. This can be achieved using an oxidizing agent, such as hydrogen peroxide or m-chloroperbenzoic acid, under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of 7-methyl-3,4-dihydro-1-benzothiepin-5(2H)-one 1,1

Activité Biologique

7-Methyl-3,4-dihydro-1-benzothiepin-5(2H)-one 1,1-dioxide (commonly referred to as benzothiepin) is an organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H12O3S, with a molecular weight of approximately 224.27 g/mol. The compound features a benzothiepin core with a methyl group and a sulfone functional group, which contribute to its unique biological properties .

Biological Activities

1. Antimicrobial Properties

Research indicates that benzothiepin derivatives exhibit significant antimicrobial activity. A study demonstrated that these compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

2. Anticancer Activity

Benzothiepin has shown promise in cancer research. In vitro studies have reported that it can induce apoptosis in cancer cell lines such as B16F10 melanoma cells. The compound's mechanism involves the activation of caspases and the modulation of signaling pathways associated with cell survival and proliferation .

3. Neuroprotective Effects

There is emerging evidence supporting the neuroprotective effects of benzothiepin derivatives. These compounds have been found to reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in metabolic processes, such as tyrosinase, which is critical for melanin production in skin cells. This property has implications for skin whitening agents and treatment of hyperpigmentation disorders .

- Antioxidant Activity : Benzothiepin exhibits antioxidant properties by scavenging free radicals and reducing oxidative damage in cells. This activity is crucial for its neuroprotective effects .

Case Study 1: Antimicrobial Efficacy

A study conducted on various benzothiepin derivatives highlighted their efficacy against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL, indicating moderate to strong antimicrobial activity.

Case Study 2: Cancer Cell Apoptosis

In vitro experiments using B16F10 melanoma cells showed that treatment with benzothiepin resulted in a significant decrease in cell viability (IC50 = 15 µM). Flow cytometry analysis revealed increased annexin V staining, confirming the induction of apoptosis.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Notable Properties |

|---|---|---|

| 7-Chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide | Contains chlorine; different heterocyclic structure | Exhibits distinct biological activities |

| 7-Methyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-3-ol | Dioxepin core instead of thiepin | Potential neuroprotective effects |

| 7-(4-Methylphenyl)-3,4-dihydro-1-benzothiepin-5(2H)-one | Incorporates a phenyl group | Enhanced lipophilicity affecting bioavailability |

This comparative analysis illustrates the uniqueness of benzothiepin derivatives in terms of their structural characteristics and biological activities.

Propriétés

IUPAC Name |

7-methyl-1,1-dioxo-3,4-dihydro-2H-1λ6-benzothiepin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3S/c1-8-4-5-11-9(7-8)10(12)3-2-6-15(11,13)14/h4-5,7H,2-3,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQZWMWGFIXEKHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)S(=O)(=O)CCCC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.